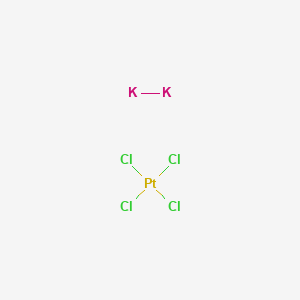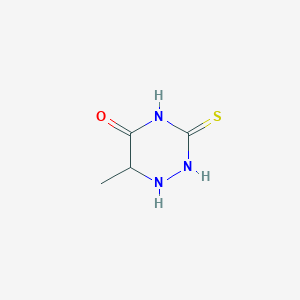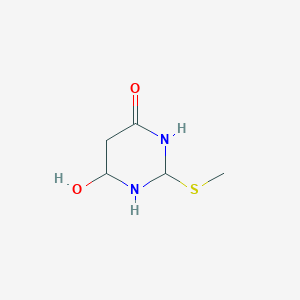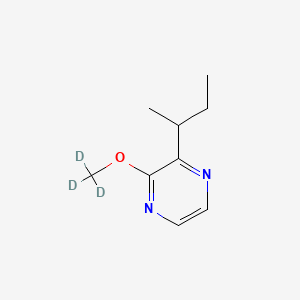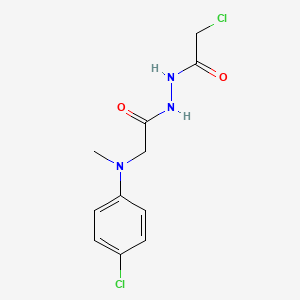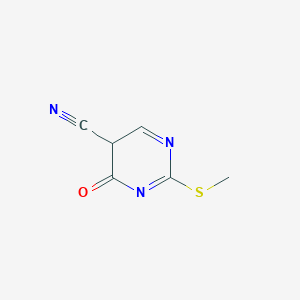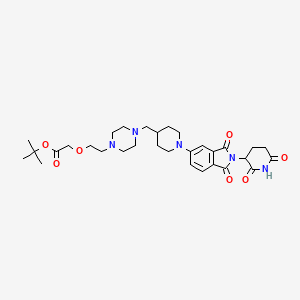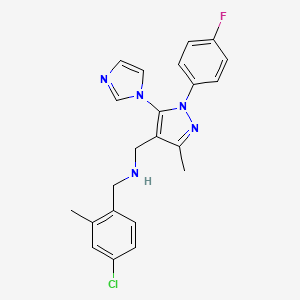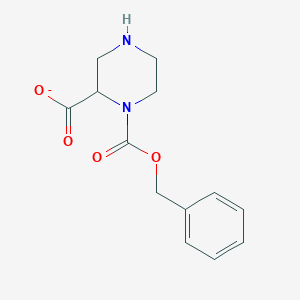
1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID typically involves the reaction of piperazine with benzyl chloroformate. One common method includes the following steps :
Reactants: Piperazine, benzyl chloroformate, and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an ice bath to maintain a low temperature.
Procedure: Piperazine is dissolved in water and mixed with benzyl chloroformate in the presence of sodium hydroxide. The mixture is stirred at low temperature, and the product is extracted using an organic solvent like dichloromethane. The organic layer is then dried and concentrated to obtain the final product.
Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Análisis De Reacciones Químicas
1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common reagents and conditions used in these reactions include dichloromethane as a solvent and maintaining low temperatures to control the reaction rate . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it has been found to exhibit affinity for certain receptors, such as the melanocortin-4 receptor . The compound’s effects are mediated through its binding to these receptors, which can lead to various biological responses.
Comparación Con Compuestos Similares
1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Piperazine-1-carboxylic acid benzyl ester: Similar in structure but differs in the functional groups attached to the piperazine ring.
1-carbobenzoxypiperazine: Another related compound with similar applications but different chemical properties.
The uniqueness of 1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID lies in its specific chemical structure, which allows it to be used in a variety of synthetic and research applications .
Propiedades
Fórmula molecular |
C13H15N2O4- |
|---|---|
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
1-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1 |
Clave InChI |
KEIDRYXLYCWVSP-UHFFFAOYSA-M |
SMILES canónico |
C1CN(C(CN1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



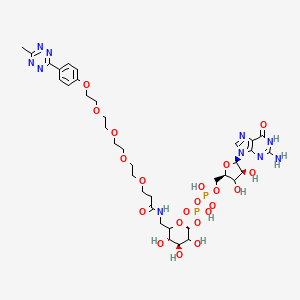

![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)

